molecular formula C12H21O4P B8611106 Dimethyl (3,3-dimethyl-2-oxooct-5-yn-1-yl)phosphonate CAS No. 85462-95-9

Dimethyl (3,3-dimethyl-2-oxooct-5-yn-1-yl)phosphonate

Cat. No. B8611106
CAS RN: 85462-95-9
M. Wt: 260.27 g/mol
InChI Key: GGMCUAHRMNAHMY-UHFFFAOYSA-N
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Description

Dimethyl (3,3-dimethyl-2-oxooct-5-yn-1-yl)phosphonate is a useful research compound. Its molecular formula is C12H21O4P and its molecular weight is 260.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl (3,3-dimethyl-2-oxooct-5-yn-1-yl)phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl (3,3-dimethyl-2-oxooct-5-yn-1-yl)phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

85462-95-9

Product Name

Dimethyl (3,3-dimethyl-2-oxooct-5-yn-1-yl)phosphonate

Molecular Formula

C12H21O4P

Molecular Weight

260.27 g/mol

IUPAC Name

1-dimethoxyphosphoryl-3,3-dimethyloct-5-yn-2-one

InChI

InChI=1S/C12H21O4P/c1-6-7-8-9-12(2,3)11(13)10-17(14,15-4)16-5/h6,9-10H2,1-5H3

InChI Key

GGMCUAHRMNAHMY-UHFFFAOYSA-N

Canonical SMILES

CCC#CCC(C)(C)C(=O)CP(=O)(OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 7.1 g of sodium hydride (50% suspension in oil) in 220 ml of absolute tetrahydrofuran a solution of 31.5 g of 3-methyl-2-oxo-butylphosphonic acid dimethyl ester in 74 ml of absolute tetrahydrofuran is added in drops at 24° C.; the product is stirred for 1.5 hours and then, at 0° C., 111 ml of a 1.6 molar butyl lithium solution in hexane is added drop by drop and stirred for 20 minutes. A solution of 29 g of 1-bromo-2-pentine in 44 ml of absolute tetrahydrofuran is then added to the above solution drop by drop, stirred for 3 hours at 0° C., neutralized with 3N of hydrochloric acid and concentrated in a vacuum. 50 ml of brine is added; extraction is performed three times, each time with 200 ml of methylene chloride; the organic extract is shaken twice, each time with 50 ml of brine; the product is dried with magnesium sulfate and concentrated by evaporation in a vacuum. After distillation of the residue at 0.6 Torr and 125° C., 23 g of the title compound is obtained in the form of a colorless liquid.
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
3-methyl-2-oxo-butylphosphonic acid dimethyl ester
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
74 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
29 g
Type
reactant
Reaction Step Three
Quantity
44 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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